Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate
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Description
Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate is a chemical compound with the formula C10H10F5NO4S and a molecular weight of 335.25 . It is a derivative of pentafluorophenyl acetate .
Synthesis Analysis
The synthesis of this compound could involve the reaction of carboxylic acids with alcohols to form esters in the presence of an acid catalyst . Ethyl nitroacetate, which has been used in the synthesis of γ-oxoacids via Michael addition reaction with α,β-unsaturated ketones , could potentially be involved in the synthesis process.Molecular Structure Analysis
The molecular structure of this compound includes a pentafluorosulfanyl group attached to a phenyl ring, which is further connected to a nitro group and an ethyl acetate group .Chemical Reactions Analysis
Esters, such as this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate is involved in the synthesis of various chemical compounds. For instance, it's used in the synthesis of pentafluorosulfanyl-containing indoles and oxindoles, offering a route to SF5-containing oxindoles and indoles, crucial in pharmaceutical and agrochemical industries (Iakobson, Pošta, & Beier, 2013).
- It plays a role in nucleophilic substitution reactions, as seen in studies involving various acetylenic compounds. These reactions are pivotal in organic synthesis, leading to the formation of chloro-nitroolefins and other organic intermediates (Iwai, Tomita, & Ide, 1965).
- The compound is part of the molecular structure of various derivatives, showing potential in the development of new materials and chemical entities. For example, its derivatives demonstrate interactions like π–π stacking, influencing the stability and properties of the molecules (Zareef, Iqbal, Arfan, & Parvez, 2008).
Applications in Synthesis and Chemical Reactions
- It's used in peptide synthesis, particularly for carboxyl-group protection, which is a significant step in the synthesis of peptides and proteins (Amaral, 1969).
- The compound participates in reactions with nucleophiles, contributing to the understanding of reaction mechanisms and the development of synthetic methodologies (Behzadi & Owen, 1974).
- It's involved in the synthesis of 4-Phenyl-2-Butanone, an important medium in the synthesis of medicinal compounds for inflammation and codeine (Zhang, 2005).
Other Relevant Studies
- The compound is part of the synthesis process in the creation of novel anticancer agents, as seen in the development of various derivatives with potential pharmaceutical applications (Temple et al., 1983).
- Its role in the synthesis of other complex molecules, such as [1,4]-thiazines, is also noted. These compounds are investigated for their potential applications in various fields, including medicinal chemistry (Raja & Perumal, 2006).
properties
IUPAC Name |
ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF5NO4S/c1-2-21-10(18)9(11)7-5-6(22(12,13,14,15)16)3-4-8(7)17(19)20/h3-5,9H,2H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHQPSFQTYYSPQ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate |
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